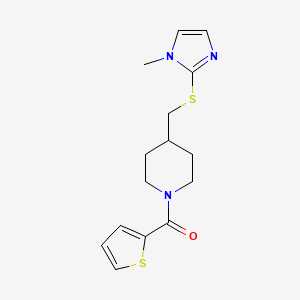

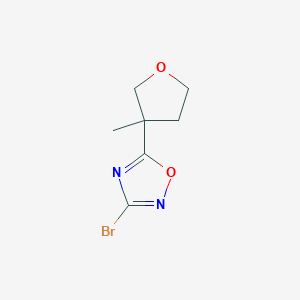

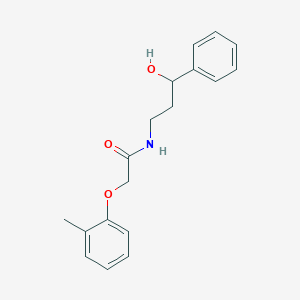

![molecular formula C18H10F2N2OS B2651217 2,6-difluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide CAS No. 476277-43-7](/img/structure/B2651217.png)

2,6-difluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-difluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a chemical compound with the molecular formula C18H10F2N2OS . It has a molecular weight of 340.35 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies Aryl carboxamides, such as 2,6-difluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide, are important in the synthesis of biologically active compounds. Research by Tagat et al. (2002) explored the synthesis of various mono- and difluoronaphthoic acids, highlighting the significance of these compounds in organic chemistry and drug development (Tagat et al., 2002).

Development of Novel Fluorophores Naphtho derivatives have been utilized in the development of new classes of fluorescent materials. Padalkar et al. (2015) synthesized novel triazole derivatives that showed potential as blue emitting fluorophores, demonstrating the versatility of naphtho derivatives in photophysical applications (Padalkar et al., 2015).

Chemosensor Development The compound's derivatives have been employed in creating chemosensors for detecting specific ions. Anand et al. (2018) developed a fluorescent turn-on sensor based on a hydrazide-naphthalic anhydride conjugate, showcasing the potential of naphtho derivatives in sensing applications (Anand et al., 2018).

Antimicrobial Research 2,6-difluorobenzamides have been investigated for their antibacterial properties. Straniero et al. (2023) explored a novel family of 1,4-tetrahydronaphthodioxane benzamides, which showed promise in inhibiting bacterial cell division, highlighting the antimicrobial potential of such compounds (Straniero et al., 2023).

Optoelectronic Applications Compounds containing naphtho derivatives have been used in the creation of semiconducting materials and electronic devices. Nakano et al. (2015) synthesized a series of naphthodithiophene diimid-based semiconducting polymers, demonstrating their potential in electronics and optoelectronics (Nakano et al., 2015).

Material Science and Dye Synthesis Naphtho[2,1-d]thiazol derivatives are significant in material science, particularly in dye synthesis. Atay and Ulutürk (2022) reported the synthesis and theoretical calculations of a new mono azo dye based on benzoic acid and naphthyl derivatives, emphasizing the role of these compounds in dye chemistry and material science (Atay & Ulutürk, 2022).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . More detailed safety and hazard information may be found in the product’s Material Safety Data Sheet (MSDS).

Direcciones Futuras

Propiedades

IUPAC Name |

N-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F2N2OS/c19-12-6-3-7-13(20)15(12)17(23)22-18-21-14-9-8-10-4-1-2-5-11(10)16(14)24-18/h1-9H,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVVFOGICZXLMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

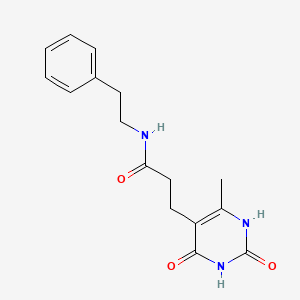

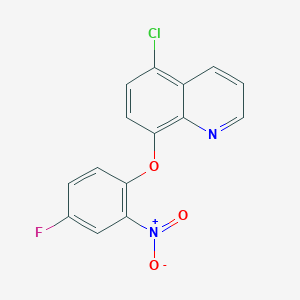

![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2651135.png)

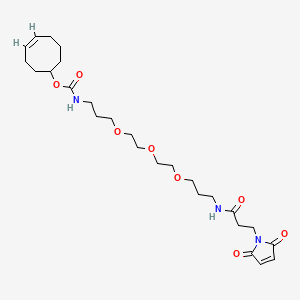

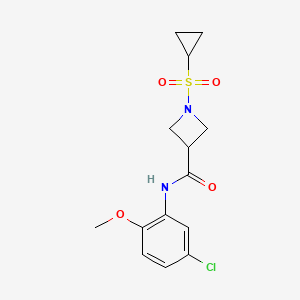

![ethyl 5-amino-1-(5-{[(3,4-dimethylphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2651147.png)

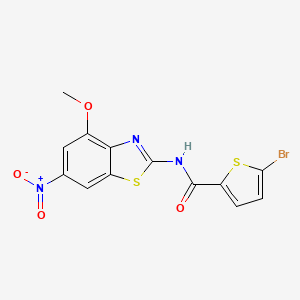

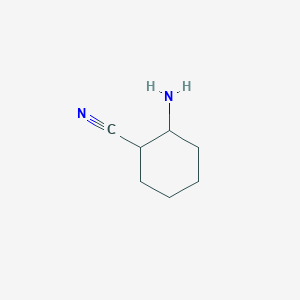

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide](/img/structure/B2651149.png)

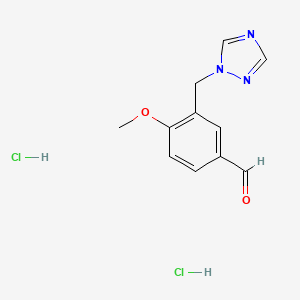

![3-[(5-Fluoropyridin-2-yl)amino]-1-methylpyrazin-2-one;hydrochloride](/img/structure/B2651152.png)